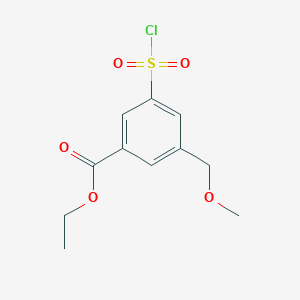

Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

Description

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-5-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO5S/c1-3-17-11(13)9-4-8(7-16-2)5-10(6-9)18(12,14)15/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIQAMHVZSBHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)COC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154568-86-1 | |

| Record name | ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features a chlorosulfonyl group attached to a benzoate structure, which is known for its reactivity and ability to participate in various chemical reactions. The synthesis of this compound typically involves the chlorosulfonation of a methoxymethyl-substituted benzoate compound.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Ethyl Group | -O-C2H5 |

| Chlorosulfonyl Group | -SO2Cl |

| Methoxymethyl Group | -O-CH3 |

| Benzoate Backbone | C6H4-COO- |

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains.

- Mechanism of Action : Sulfonamides interfere with bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for synthesizing folate from para-aminobenzoic acid (PABA).

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been hypothesized that the compound could inhibit viral replication by targeting specific viral enzymes.

- Case Study : In vitro assays have demonstrated that related sulfonamide compounds exhibit significant antiviral activity against hepatitis B virus (HBV) and other viral pathogens, indicating a potential for similar effects in this compound.

Cytotoxicity and Cancer Research

The cytotoxic effects of sulfonamide derivatives have been investigated in various cancer cell lines. This compound's structural similarities to known anticancer agents warrant further exploration.

- Research Findings : In studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines, certain sulfonamide derivatives exhibited IC50 values indicating effective cytotoxicity.

Table 2: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis : Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl groups makes it valuable in creating compounds with enhanced biological activity.

- Bromodomain Inhibitors : Research indicates that this compound can be utilized in developing bromodomain inhibitors, which are relevant for treating diseases such as systemic mastocytosis and other allergic conditions . These inhibitors play a crucial role in modulating inflammatory responses and are being explored for therapeutic applications.

- Anti-inflammatory Agents : The compound has potential applications as a precursor to anti-inflammatory drugs. Studies have shown that derivatives of sulfonyl compounds exhibit significant anti-inflammatory properties, indicating that this compound could lead to new treatments for inflammatory diseases .

Agrochemical Applications

- Pesticide Development : this compound is also being investigated for its role in the synthesis of agrochemicals, particularly pesticides. Its unique structure allows for the modification of existing pesticide frameworks to enhance efficacy and reduce environmental impact.

- Herbicide Formulations : The compound can be incorporated into herbicide formulations, where it may help improve the selectivity and potency of active ingredients against specific weed species.

Research Findings and Case Studies

- Reactivity Studies : Interaction studies have demonstrated the reactivity of this compound with various nucleophiles, which is essential for understanding its potential biological effects. These studies are critical for assessing both efficacy and safety before any therapeutic application.

- Comparative Analysis : Comparative studies with structurally similar compounds reveal that this compound exhibits unique reactivity patterns due to its methoxymethyl and chlorosulfonyl groups. This distinctiveness opens avenues for developing novel compounds with improved pharmacological profiles.

Data Summary Table

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Development of anti-inflammatory and bromodomain inhibitors |

| Agrochemicals | Pesticide and herbicide formulations | Enhanced efficacy and reduced environmental impact |

| Research | Reactivity studies | Understanding biological effects and safety |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is highlighted through comparisons with analogous compounds (Table 1).

Structural Analogues with Chlorosulfonyl Groups

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate (CID 65543613) :

- Molecular Formula : C₁₀H₁₀BrClO₄S.

- Key Features : Incorporates bromo (-Br) and methyl (-CH₃) groups at the 3- and 2-positions, respectively. The bromo substituent may enhance electrophilic reactivity, while the methyl group could sterically hinder substitution reactions.

- Applications : Primarily studied for its structural properties and collision cross-section data .

Ethyl 2-(chlorosulfonyl) acetate :

Benzoate Derivatives with Bioactive Substituents

- Ethyl-substituted oxothiazolidine benzoates (e.g., compounds 4b, 4f, 4h): Key Features: Contain oxothiazolidine rings and substituents like 3-chlorobenzamido or 4-methoxybenzamido. Biological Activity: Potent inhibitors of aldose reductase (ALR1), with IC₅₀ values as low as 0.02 µM.

Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3) :

Heterocyclic and Complex Esters

- Ethyl 3-[5-(chlorosulfonyl)-2-thienyl]-1,2,4-oxadiazole-5-carboxylate (CAS 388088-70-8): Key Features: Integrates a thienyl-oxadiazole hybrid structure. The chlorosulfonyl group is attached to a thiophene ring, enabling unique electronic interactions. Applications: Potential use in agrochemicals or as a building block for heterocyclic drug candidates .

- I-6501 and I-6502 (isoquinoline derivatives): Key Features: Contain isoxazolylamino or dioxoisoquinolinyl groups linked via pentylthio or pentyloxy chains.

Key Findings and Trends

Reactivity and Functionalization :

- The chlorosulfonyl group in this compound allows for versatile derivatization, contrasting with sulfamoyl or methoxy-substituted analogs, which are less reactive .

- Bromo or methyl substituents (e.g., CID 65543613) alter steric and electronic profiles, impacting synthetic pathways .

Biological Activity Correlations :

- Ethyl-substituted oxothiazolidine benzoates demonstrate that electron-withdrawing groups (e.g., chloro, bromo) enhance enzyme inhibition, whereas methoxymethyl groups may balance solubility and target binding .

- The absence of aromatic rings in aliphatic chlorosulfonyl esters (e.g., ethyl 2-(chlorosulfonyl) acetate) limits their use in targeted therapies compared to benzoate-based analogs .

Commercial and Research Relevance: Discontinuation notices for this compound contrast with its availability from specialized suppliers , highlighting supply chain variability. Structural complexity in heterocyclic derivatives (e.g., thienyl-oxadiazole compounds) expands application scope but complicates synthesis .

Preparation Methods

Starting Material Preparation

The synthesis begins with commercially available benzoic acid derivatives, particularly 3-(methoxymethyl)benzoic acid. This compound itself is often prepared by etherification of salicylic acid derivatives or methyl salicylate using methylating agents such as dimethyl sulfate under controlled conditions.

Chlorosulfonation Step

- Reagents: Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) are commonly used for introducing the chlorosulfonyl group.

- Conditions: The reaction is typically carried out under controlled temperature, often at reflux or slightly elevated temperatures, to avoid decomposition and side reactions.

- Mechanism: Electrophilic aromatic substitution where the aromatic ring is sulfonated and then converted to the chlorosulfonyl derivative.

This step is critical and requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid. The reaction generates waste acids and requires efficient neutralization and purification protocols.

Esterification to Ethyl Benzoate

- Method: The carboxylic acid group of 3-(chlorosulfonyl)-5-(methoxymethyl)benzoic acid is esterified with ethanol in the presence of acid catalysts or via direct esterification methods.

- Conditions: Reflux in ethanol or other suitable solvents with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Outcome: Formation of ethyl ester enhances the compound's stability and solubility for subsequent applications.

Representative Reaction Scheme

Research Findings and Optimization Notes

- Yield and Purity: Optimized chlorosulfonation and esterification conditions yield products with high purity (>98%) and good overall yields.

- Safety and Environmental Considerations: The use of chlorosulfonic acid involves handling hazards and generation of acidic waste. Modern methods emphasize minimizing waste and improving safety through controlled addition and neutralization steps.

- Alternative Routes: Some patents and literature report alternative routes involving amination and further functional group transformations, but these often involve more complex steps or high-pressure conditions.

- Process Improvements: Recent developments focus on cleaner production methods, reducing waste acid generation, and simplifying purification to lower costs and environmental impact.

Summary Table of Preparation Methods

| Aspect | Method Details | Advantages | Disadvantages |

|---|---|---|---|

| Starting Material | 3-(methoxymethyl)benzoic acid from methylation | Readily available precursors | Requires controlled methylation |

| Chlorosulfonation | Chlorosulfonic acid, reflux | Efficient sulfonylation | Hazardous reagents, waste acids |

| Esterification | Ethanol, acid catalyst, reflux | Produces stable ethyl ester | Requires acid catalyst handling |

| Purification | Crystallization, neutralization | High purity product | Multi-step purification needed |

| Environmental Impact | Waste acid neutralization and disposal | Improved methods reduce waste | Traditional methods generate waste |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.